4-甲氧基噻唑

描述

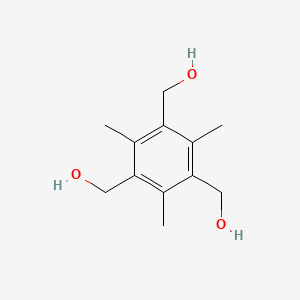

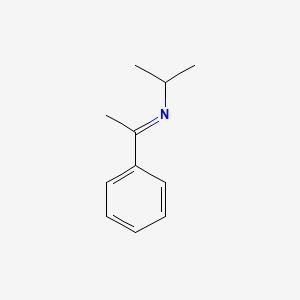

4-Methoxythiazole is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.15 . It is used in scientific research and exhibits complexity and diversity in its applications.

Synthesis Analysis

4-Methoxythiazole can be synthesized from Sodium Methoxide and 4-Bromothiazole . A study also mentions the synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors .Molecular Structure Analysis

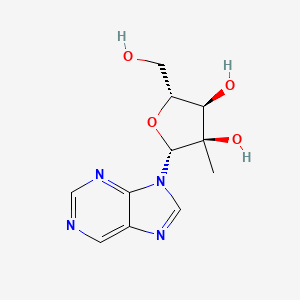

The thiazole ring in 4-Methoxythiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

4-Methoxythiazole derivatives have been designed and synthesized for their inhibitory activities against acetylcholinesterase in vitro . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

4-Methoxythiazole has a predicted boiling point of 176.7±13.0 °C and a predicted density of 1?±.0.06 g/cm3. Its pKa value is predicted to be 1.84±0.10 .科学研究应用

胆碱酯酶抑制剂

- 应用: Arfan 等人(2018 年) 的一项研究探索了衍生自 4-甲氧基噻唑的三唑的酶促潜力。发现这些化合物是有效的胆碱酯酶抑制剂,这在治疗阿尔茨海默病等疾病中可能具有重要意义。

抗群体感应化合物

- 应用: More 等人(2012 年) 的一项研究调查了 4-甲氧基噻唑衍生物的抗群体感应和抗菌特性。这项研究对于制定针对细菌感染的策略至关重要,特别是涉及生物膜形成的感染。

白三烯 D4 拮抗剂和 5-脂氧合酶抑制剂

- 应用: Musser 等人(1987 年) 的研究发现,4-甲氧基噻唑的苯并杂环衍生物充当某些酶和白三烯的抑制剂。这些发现与开发用于治疗炎症和呼吸系统疾病的疗法相关。

缓蚀剂

- 应用: Bentiss 等人(2009 年) 的一项研究证明了 4-甲氧基噻唑衍生物在缓蚀中的应用。他们发现这些化合物在防止低碳钢腐蚀方面非常有效,这在工业应用中至关重要。

抗癌剂

- 应用: Tsai 等人(2016 年) 的一项研究表明,与 4-甲氧基噻唑相关的氨基噻唑-芍药酚衍生物在抗癌方面具有很高的潜力。他们的研究揭示了这些化合物对各种癌细胞系的有效性,表明了其在癌症治疗开发中的潜力。

酸性介质中的缓蚀剂

- 应用: Li 等人(2007 年) 研究了三唑衍生物作为酸性介质中缓蚀剂的作用,这些发现对于保护酸性环境中的材料至关重要。

抗菌活性

- 应用: Samelyuk 和 Kaplaushenko(2013 年) 讨论了基于 4-甲氧基噻唑开发用于制药应用的新化合物的研究。

4-甲氧基噻唑的科学研究应用多种多样且意义重大。以下是基于最近研究的一些关键发现:

抗群体感应和抗菌活性

- More 等人(2012 年) 的一项研究合成了 4-(邻甲氧基苯基)-2-氨基噻唑,发现它对细菌菌株有效,证明了群体感应介导的铜绿假单胞菌生物膜抑制。该应用对于对抗细菌感染和生物膜相关问题至关重要。

白三烯 D4 拮抗剂和 5-脂氧合酶抑制剂

- Musser 等人(1987 年) 的研究涉及合成 4-甲氧基噻唑的苯并杂环衍生物,揭示了它们作为白三烯 D4 拮抗剂和 5-脂氧合酶抑制剂的潜力。这些特性在治疗炎症性疾病和呼吸系统疾病方面尤为相关。

胆碱酯酶抑制剂

- Arfan 等人(2018 年) 对 S-烷基化 5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇进行的一项研究突出了其优异的胆碱酯酶抑制潜力。这些化合物在治疗阿尔茨海默病等神经退行性疾病中可能具有重要意义。

缓蚀剂

- Bentiss 等人(2009 年) 发现 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑可以有效抑制低碳钢的腐蚀,尤其是在盐酸介质中。这一发现对于材料科学和工程学至关重要,特别是在保护工业设备方面。

抗癌剂

- Tsai 等人(2016 年) 的一项研究合成并评估了与 4-甲氧基噻唑相关的新的氨基噻唑-芍药酚衍生物对各种癌细胞系的抗癌潜力。这些化合物显示出很高的效力,表明它们作为抗癌药物开发的先导化合物的潜力。

酸性介质中的缓蚀剂

- Li 等人(2007 年) 对三唑衍生物作为酸性介质中缓蚀剂的研究揭示了这些化合物在保护酸性环境中的材料方面的重要性。

作用机制

Target of Action

The primary target of 4-Methoxythiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, 4-Methoxythiazole increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-Methoxythiazole interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methoxythiazole is the cholinergic pathway. By inhibiting AChE, 4-Methoxythiazole disrupts the normal metabolism of acetylcholine, leading to increased levels of this neurotransmitter. This can affect various downstream processes, including muscle contraction, heart rate, and cognitive functions, which are all regulated by cholinergic transmission .

Pharmacokinetics

The pharmacokinetics of 4-Methoxythiazole, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been studied in silico . The compound was found to have satisfactory drug-like characteristics and ADME properties . .

Result of Action

The primary result of 4-Methoxythiazole’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .

Action Environment

The action, efficacy, and stability of 4-Methoxythiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with AChE .

安全和危害

属性

IUPAC Name |

4-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMZDPRGOZERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Bromopyrimidin-2-yl)oxy]phenol](/img/structure/B3279239.png)

![2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3279289.png)

![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)